molecular formula C6H10O7 B15133135 (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid

Cat. No.: B15133135
M. Wt: 194.14 g/mol
InChI Key: VMISKUBJJRWDCN-PWNYCUMCSA-N
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Description

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid is a polyhydroxy carboxylic acid with a unique structure that includes multiple hydroxyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a Diels-Alder reaction followed by asymmetric dihydroxylation . The reaction conditions often include the use of catalysts such as oxazaborolidinium ions and reagents like osmium tetroxide for the dihydroxylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the resolution of racemic mixtures into enantiomerically pure compounds is a crucial step in industrial production .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated hexanoic acid derivative .

Scientific Research Applications

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the double bond can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-11H,1H2,(H,12,13)/t2-,3-/m1/s1

InChI Key

VMISKUBJJRWDCN-PWNYCUMCSA-N

Isomeric SMILES

C([C@H]([C@H](C(=C(C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(=C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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